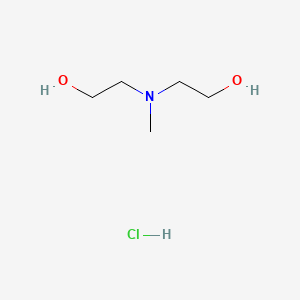

2,2'-(Methylimino)bisethanol hydrochloride

描述

Contextualization of Tertiary Aminoalcohol Derivatives in Contemporary Chemical Research

Tertiary aminoalcohol derivatives represent a class of organic compounds of significant interest in modern chemical research. These bifunctional molecules, which contain a tertiary amine and at least one hydroxyl group, serve as highly versatile building blocks, ligands, and catalysts in a multitude of synthetic applications. Their structural framework is prevalent in numerous natural products and biologically active molecules, making them key targets and intermediates in medicinal chemistry and pharmaceutical development. nih.govnih.gov The presence of both a Lewis basic nitrogen atom and a hydrogen-bond-donating hydroxyl group allows for complex interactions and diverse reactivity.

In the field of asymmetric synthesis, chiral aminoalcohols are extensively used as ligands for metal catalysts and as chiral auxiliaries, facilitating the stereoselective formation of new chemical bonds. researchgate.netresearchgate.net Their derivatives are integral to the synthesis of complex molecular architectures, including various heterocyclic compounds. researchgate.netacs.org Furthermore, the unique properties of tertiary aminoalcohols have led to their application in materials science, where they can act as structure-directing agents or functional monomers in the creation of advanced materials. dicp.ac.cnnih.govnbinno.com The α-tertiary amine motif, in particular, is noted for conferring a high degree of structural complexity, which is often a desirable trait for candidates in medicinal chemistry lead generation. cam.ac.uk The study of these derivatives continues to be a dynamic area, with ongoing research into new synthetic methodologies and applications. researchgate.netacs.org

Historical Overview of Fundamental Research Endeavors Pertaining to 2,2'-(Methylimino)bisethanol Hydrochloride

The academic and industrial history of 2,2'-(Methylimino)bisethanol, commonly known by its non-systematic name N-methyldiethanolamine (MDEA), is deeply rooted in the field of applied chemistry, particularly in gas treatment processes. atamanchemicals.comwikipedia.org While its hydrochloride salt form is typically used for handling and in specific syntheses, the majority of fundamental research has focused on the properties of the free base.

Initial research endeavors were largely driven by industrial needs, focusing on the application of alkanolamines for the removal of acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams, a process known as "gas sweetening". science.govtaylorandfrancis.comatamankimya.com MDEA emerged as a significant compound in this area due to its nature as a tertiary amine. wikipedia.org Unlike primary and secondary amines, such as monoethanolamine (MEA) and diethanolamine (B148213) (DEA), MDEA's inability to form carbamates directly with CO₂ leads to a different reaction mechanism and stoichiometry. This distinction grants it a high selectivity for H₂S over CO₂, a desirable property in many industrial contexts. atamankimya.com

Early studies focused on characterizing its physical properties, such as vapor pressure and heat of reaction with acid gases, which demonstrated its advantages in lower energy requirements for regeneration compared to MEA and DEA. wikipedia.orgatamanchemicals.com This efficiency spurred further research into its use, not just as a standalone solvent but as a key component in blended amine solutions to optimize performance. wikipedia.orgscience.gov While its primary historical context is industrial, its use as a chemical intermediate in the synthesis of detergents, lubricants, and pharmaceuticals has also been a subject of applied research for decades. atamanchemicals.comatamanchemicals.com

Elucidation of Key Academic Research Trajectories and Unanswered Questions

Current academic research on 2,2'-(Methylimino)bisethanol (MDEA) and its hydrochloride salt has expanded beyond its traditional role in gas sweetening into more specialized areas of materials chemistry and catalysis.

A primary research trajectory is the use of MDEA as a multifunctional structure-directing agent (SDA) in the hydrothermal synthesis of microporous materials. dicp.ac.cnnih.gov Research has demonstrated that MDEA can effectively template the formation of specific aluminophosphate-based molecular sieves, such as SAPO-34, SAPO-35, AlPO-9, and AlPO-22. dicp.ac.cnnih.gov The final crystalline phase is highly dependent on synthesis conditions like the concentration of MDEA and the composition of the initial gel. dicp.ac.cn This line of inquiry focuses on understanding how the molecular structure of MDEA guides the crystallization process to form porous frameworks with specific topologies, which have potential applications in catalysis and separations.

Another significant area of contemporary research involves the optimization of MDEA-based solvent systems for carbon capture. Studies investigate blending MDEA with activators like piperazine (B1678402) (PZ) or other amines to enhance the slow reaction kinetics of MDEA with CO₂. wikipedia.orgatamankimya.com Academic investigations focus on the reaction kinetics, absorption capacity, and solvent degradation of these "activated MDEA" solutions. wikipedia.orgtaylorandfrancis.com Understanding the degradation pathways, particularly in complex flue gas streams containing impurities like SO₂ and NO₂, remains a critical research area. wikipedia.orgatamanchemicals.com

Key Unanswered Questions:

What is the precise mechanism by which MDEA templates the formation of different molecular sieve structures, and can this be predicted or controlled more accurately?

While MDEA is used as a reagent for the protection of boronic acids, are there other underexplored applications for this compound as a catalyst or intermediate in fine chemical synthesis? atamanchemicals.com

In blended amine systems for carbon capture, what are the synergistic or antagonistic effects between MDEA and various activators on the long-term chemical stability and corrosion profile of the solvent?

Can the structure of MDEA be modified to create novel derivatives that retain its beneficial properties (e.g., low regeneration energy) while enhancing its reactivity or stability for specific applications?

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPOVQUVPYXEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202386 | |

| Record name | 2,2'-(Methylimino)bisethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-15-0 | |

| Record name | N-Methyldiethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54060-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Methylimino)bisethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Methylimino)bisethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(methylimino)bisethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes for 2,2'-(Methylimino)bisethanol Hydrochloride

The synthesis of this compound fundamentally involves the preparation of the free base, N-methyldiethanolamine, followed by its reaction with hydrochloric acid. The formation of N-methyldiethanolamine can be achieved through several established routes, which can be broadly categorized into multi-step syntheses from precursor molecules and direct alkylation or amination reactions.

Multi-Step Synthesis from Precursor Molecules

A prevalent method for the synthesis of N-methyldiethanolamine involves the methylation of diethanolamine (B148213). atamanchemicals.com In this approach, diethanolamine is reacted with a suitable methylating agent. Common methylating agents used for this purpose include formaldehyde (B43269), methyl iodide, and dimethyl sulfate (B86663). atamanchemicals.com The reaction with formaldehyde, often in the presence of a reducing agent (a process known as reductive amination) or under acidic conditions, proceeds through the formation of an iminium ion intermediate. researchgate.net The subsequent reduction or reaction of this intermediate yields the N-methylated product.

Another significant multi-step industrial method is the ethoxylation of methylamine (B109427). researchgate.net In this process, methylamine is reacted with ethylene (B1197577) oxide. atamanchemicals.com This reaction typically proceeds in a stepwise manner, first forming N-methylethanolamine (MMEA), which then reacts with a second equivalent of ethylene oxide to yield N-methyldiethanolamine. chemicalpapers.comresearchgate.net

Reaction Scheme 1: Synthesis via Methylation of Diethanolamine

CH₃NH₂ + C₂H₄O → CH₃NH(CH₂CH₂OH) CH₃NH(CH₂CH₂OH) + C₂H₄O → CH₃N(CH₂CH₂OH)₂

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 2,2'-(Methylimino)bisethanol hydrochloride, a comprehensive analysis using various NMR techniques provides detailed insights into its molecular framework. It is important to note that while experimental data for the free base, N-methyldiethanolamine (MDEA), is readily available, the data for its hydrochloride salt is often inferred from the principles of how protonation affects NMR spectra. The protonation of the tertiary amine by hydrochloric acid leads to a deshielding effect on the neighboring protons and carbons, resulting in a downfield shift of their respective signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the N-methyl protons, the methylene (B1212753) protons adjacent to the nitrogen (N-CH₂), and the methylene protons adjacent to the oxygen (O-CH₂).

Due to the electron-withdrawing effect of the positively charged nitrogen atom in the hydrochloride salt, all proton signals are shifted downfield compared to the free base, N-methyldiethanolamine. The protons on the carbons directly attached to the nitrogen (N-CH₂) experience the most significant deshielding. The hydroxyl protons are expected to be broad and may exchange with solvent protons, making their observation dependent on the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.8-3.0 | Singlet | 3H |

| N-CH₂ | ~3.2-3.4 | Triplet | 4H |

| O-CH₂ | ~3.8-4.0 | Triplet | 4H |

Note: Predicted values are based on data for the free base and known effects of protonation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum of this compound will display three signals corresponding to the three non-equivalent carbon atoms: the N-methyl carbon, the N-methylene carbon, and the O-methylene carbon. Similar to the ¹H NMR spectrum, the protonation of the nitrogen atom causes a downfield shift for all carbon signals, with the effect being most pronounced for the carbons directly bonded to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~42-44 |

| N-CH₂ | ~58-60 |

| O-CH₂ | ~56-58 |

Note: Predicted values are based on data for the free base and known effects of protonation.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show a cross-peak between the N-CH₂ and O-CH₂ protons, confirming their scalar coupling and vicinal relationship within the ethanol (B145695) arms of the molecule. No correlation would be observed for the N-CH₃ singlet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. For this molecule, it would show correlations between the N-CH₃ protons and the N-CH₃ carbon, the N-CH₂ protons and the N-CH₂ carbons, and the O-CH₂ protons and the O-CH₂ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

A cross-peak between the N-CH₃ protons and the N-CH₂ carbons.

A cross-peak between the N-CH₂ protons and the O-CH₂ carbons.

A cross-peak between the O-CH₂ protons and the N-CH₂ carbons.

These 2D NMR experiments collectively provide unambiguous evidence for the connectivity of the atoms within the molecule.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. For tertiary amines, protonation typically leads to a significant deshielding (downfield shift) of the ¹⁵N signal. Theoretical and experimental studies suggest that for amine-type nitrogen, protonation results in a deshielding effect of approximately 25 ppm. nih.gov The chemical shift of the nitrogen in this compound is therefore expected to be significantly downfield compared to its free base, N-methyldiethanolamine. The typical range for tertiary aliphatic ammonium (B1175870) ions is between 30 and 110 ppm. science-and-fun.de

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by vibrations of the hydroxyl, alkyl, and ammonium groups. The protonation of the nitrogen atom introduces new vibrational modes, particularly those associated with the N-H bond.

Table 3: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3200-3500 | Strong, broad (IR) |

| N-H stretch (ammonium) | 2400-2800 | Broad, multiple bands (IR) |

| C-H stretch (alkyl) | 2850-3000 | Medium to strong (IR, Raman) |

| C-O stretch | 1050-1150 | Strong (IR) |

| C-N stretch | 1000-1250 | Medium (IR) |

The broad O-H stretching band in the IR spectrum is characteristic of the hydrogen-bonded hydroxyl groups. A key feature distinguishing the hydrochloride salt from the free base is the appearance of a broad absorption in the 2400-2800 cm⁻¹ region, which is indicative of the N-H stretching vibration of the tertiary ammonium salt.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for analyzing the conformational landscape of molecules. For this compound, these methods reveal the influence of protonation and intermolecular forces on its structure.

In the free base form, N-methyldiethanolamine (MDEA), studies have shown the presence of various conformers stabilized by intramolecular hydrogen bonds, such as O-H···N interactions forming five-membered rings. nih.govpsu.edu The vibrational spectra of MDEA in dilute solutions of non-polar solvents show distinct bands in the O-H stretching region, indicating a mix of free and hydrogen-bonded hydroxyl groups. psu.edu

Upon formation of the hydrochloride salt, the nitrogen atom is protonated, creating a cationic species [CH₃NH(C₂H₄OH)₂]⁺. This structural change dramatically alters the vibrational spectrum and conformational possibilities:

N⁺-H Stretching: A new, broad, and strong absorption band appears in the IR spectrum, typically in the 2400-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in a hydrogen-bonded environment.

O-H Stretching: The O-H stretching bands are also significantly affected. The protonated amine group can act as a strong hydrogen bond donor to the hydroxyl groups of the same or neighboring molecules (N⁺-H···O). This, along with intermolecular O-H···Cl⁻ and O-H···O hydrogen bonds in the solid state, would lead to a downshift and broadening of the O-H stretching frequencies compared to the free base.

The analysis of the "fingerprint" region (below 1500 cm⁻¹) in both IR and Raman spectra provides further details on the C-N, C-C, and C-O stretching and bending vibrations, which are sensitive to the molecule's conformation. A comparison of the experimental spectra with theoretical calculations for different possible conformers of the protonated molecule would be necessary for a definitive assignment of the observed vibrational modes.

Mass Spectrometric Characterization and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electrospray ionization (ESI) is the preferred method as it allows for the analysis of the intact cation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound, the analyte of interest is the protonated molecule, [C₅H₁₄NO₂]⁺.

| Property | Value |

| Molecular Formula | C₅H₁₄NO₂⁺ |

| Monoisotopic Mass | 120.10190 u |

| Calculated m/z | 120.10190 |

This table presents the theoretical data for the cation of this compound.

The experimental determination of the mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm) by HRMS would confirm the elemental formula C₅H₁₄NO₂⁺, distinguishing it from any other ions with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion ([C₅H₁₄NO₂]⁺ in this case) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. The fragmentation of protonated N-methyldiethanolamine is expected to follow pathways common to other protonated amino alcohols, primarily involving the loss of small neutral molecules and cleavage of C-C and C-N bonds. nih.govrsc.org

A plausible fragmentation pathway for [C₅H₁₄NO₂]⁺ is outlined below:

Loss of Water: A primary fragmentation route is the neutral loss of a water molecule (18.01056 u) from one of the hydroxyl groups, leading to the formation of an ion at m/z 102.09134.

Loss of Formaldehyde (B43269): Cleavage of a C-C bond adjacent to the oxygen can lead to the loss of formaldehyde (CH₂O, 30.01056 u), resulting in an ion at m/z 90.09134.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for amines. This could lead to the loss of a C₂H₄O fragment (44.02621 u), generating an ion at m/z 76.07569.

Consecutive Losses: The primary fragment ions can undergo further fragmentation. For example, the ion at m/z 102 could lose another water molecule or a molecule of ethylene (B1197577).

Interactive Table: Proposed MS/MS Fragmentation of [C₅H₁₄NO₂]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 120.1019 | 102.0913 | H₂O | [CH₃NH(C₂H₄OH)(C₂H₃)]⁺ |

| 120.1019 | 88.0757 | CH₂O | [CH₃NH(C₂H₄OH)(CH₂)]⁺ |

| 120.1019 | 76.0757 | C₂H₄O | [CH₃NH(CH₂CH₂OH)]⁺ |

| 102.0913 | 84.0808 | H₂O | [CH₃N(C₂H₃)₂]⁺ |

| 102.0913 | 74.0601 | C₂H₄ | [CH₃NH(CH₂CHO)]⁺ |

This table outlines the expected major fragmentation pathways for the protonated form of 2,2'-(Methylimino)bisethanol.

X-ray Crystallography for Solid-State Structural Determination

Unit Cell Parameters and Crystal System Analysis

Based on the structures of similar small organic hydrochloride salts, this compound is expected to crystallize in a common crystal system such as monoclinic or orthorhombic. mdpi.com The unit cell would contain an integer number of [C₅H₁₄NO₂]⁺ cations and Cl⁻ anions. The precise dimensions of the unit cell (a, b, c, α, β, γ) and the space group would be determined from the diffraction pattern. These parameters are fundamental to defining the crystal's symmetry and the packing of the ions.

Interactive Table: Expected Crystal Data Parameters

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Molecules per unit cell (Z) | 2, 4, or 8 |

This table provides a generalized expectation for the crystallographic parameters of a small organic salt like this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound would be dominated by a complex network of hydrogen bonds. nih.gov These non-covalent interactions are crucial in stabilizing the crystal lattice. The primary hydrogen bond donors are the protonated amine group (N⁺-H) and the two hydroxyl groups (O-H). The primary acceptors are the chloride anion (Cl⁻) and the oxygen atoms of the hydroxyl groups.

The expected hydrogen bonding interactions are:

N⁺-H···Cl⁻: A strong charge-assisted hydrogen bond between the protonated nitrogen and the chloride anion. This is likely to be a primary interaction in the crystal packing.

O-H···Cl⁻: Hydrogen bonds between the hydroxyl groups and the chloride anion.

N⁺-H···O: Intramolecular or intermolecular hydrogen bonds where the protonated amine donates to the oxygen of a hydroxyl group.

O-H···O: Intermolecular hydrogen bonds between the hydroxyl groups of adjacent cations, forming chains or sheets.

Interactive Table: Summary of Potential Hydrogen Bonds

| Donor | Acceptor | Type of Interaction | Significance |

| N⁺-H | Cl⁻ | Charge-assisted H-bond | Primary structural motif |

| O-H | Cl⁻ | H-bond | Stabilizing the network |

| N⁺-H | O (hydroxyl) | H-bond | Influences conformation |

| O-H | O (hydroxyl) | H-bond | Extends the network |

This table summarizes the likely hydrogen bonding interactions that would define the crystal structure of this compound.

Absolute Configuration Assignment (If Applicable)

The concept of absolute configuration is a fundamental aspect of stereochemistry, referring to the precise three-dimensional arrangement of atoms or groups at a chiral center in a molecule. However, for the compound this compound, the assignment of an absolute configuration is not applicable.

A molecule must possess a chiral center, an atom (typically carbon) bonded to four different substituent groups, to exist as enantiomers and exhibit optical activity. Examination of the molecular structure of 2,2'-(Methylimino)bisethanol reveals the absence of any such chiral centers. The central nitrogen atom is bonded to a methyl group and two identical hydroxyethyl (B10761427) groups. The carbons within the hydroxyethyl groups are also not chiral. Due to this molecular symmetry, the compound is achiral. fda.gov

Consequently, this compound does not have enantiomers (non-superimposable mirror images) and therefore does not have an absolute configuration to be determined. Techniques typically employed for absolute configuration assignment, such as anomalous single-crystal X-ray diffraction, are not relevant to this achiral compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation for a given molecular system to yield information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the preferred three-dimensional arrangements of atoms in a molecule, known as conformations.

For 2,2'-(Methylimino)bisethanol hydrochloride, the protonated form, N-methyldiethanolammonium, possesses several rotatable bonds, leading to a complex conformational landscape. DFT calculations can be employed to identify the most stable conformers and the energy barriers between them. A typical approach involves a systematic search of the potential energy surface by rotating the key dihedral angles, followed by geometry optimization of the resulting structures. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is a commonly used level of theory for such studies. researchgate.net

The conformational space of similar molecules, like dimyristoyl phosphatidylcholine, has been successfully explored using DFT, revealing numerous stable isomers with small energy differences. nih.gov For N-methyldiethanolammonium, DFT calculations would likely show that the most stable conformations are stabilized by intramolecular hydrogen bonds between the hydroxyl groups and the protonated amine, as well as by minimizing steric hindrance between the ethyl arms and the methyl group.

Table 1: Hypothetical Relative Energies of N-methyldiethanolammonium Conformers Calculated by DFT

| Conformer | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-C-O-H) | Relative Energy (kcal/mol) |

| 1 | 60 | 180 | 0.00 |

| 2 | 180 | 180 | 1.25 |

| 3 | -60 | 60 | 2.50 |

| 4 | 60 | 60 | 2.75 |

Note: This table is illustrative and contains hypothetical data that would be expected from a DFT conformational analysis.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations provide detailed information about the electronic properties of a molecule, such as the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

For the N-methyldiethanolammonium cation, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can be used to analyze its electronic structure. These calculations can reveal the charge distribution within the ion, highlighting the localization of the positive charge on the nitrogen atom and the partial charges on other atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized, and their energy gap can be calculated, providing insights into the molecule's reactivity. aps.org

Analysis of the bonding in N-methyldiethanolammonium using techniques like Natural Bond Orbital (NBO) analysis can quantify the strength and nature of the covalent bonds and identify important non-covalent interactions, such as the intramolecular hydrogen bonds.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying isolated molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a classical force field.

The behavior of this compound in an aqueous solution is of significant interest. MD simulations can provide a detailed picture of how the N-methyldiethanolammonium and chloride ions are solvated by water molecules. These simulations can reveal the structure of the hydration shells around the ions, the number of water molecules in the first solvation shell, and the average lifetime of the hydrogen bonds between the ions and water. mdanalysis.org

A typical MD simulation would involve placing the ions in a box of water molecules and simulating their trajectories for a sufficient length of time, often on the order of nanoseconds to microseconds. nih.gov The analysis of these trajectories can provide information on the radial distribution functions between the ions and water molecules, giving a statistical description of the local solution structure. rsc.org Studies on similar solvated species, such as N-methylacetamide in water, have demonstrated the power of MD in elucidating the detailed dynamics of solute-solvent interactions. researchgate.net

At higher concentrations, ions in solution may exhibit a tendency to aggregate or self-assemble. MD simulations are a powerful tool for investigating these phenomena at a molecular level. By simulating a system containing multiple N-methyldiethanolammonium and chloride ions in water, it is possible to observe the spontaneous formation of aggregates and to characterize their size, shape, and stability. nih.govfrontiersin.org

The driving forces for aggregation, such as hydrophobic interactions between the ethyl chains and electrostatic interactions between the charged groups and counterions, can be analyzed. The potential of mean force (PMF) between two or more ions can be calculated to quantify the thermodynamics of their association. Such studies are crucial for understanding the behavior of this compound in formulations and other applications where concentration-dependent effects are important.

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry can also be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions. researchgate.netresearchgate.net A comparison between the calculated and experimental spectra can also serve to confirm the predicted lowest-energy conformation of the molecule.

The prediction of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants is another important application of computational chemistry. github.ioresearchgate.net By calculating these parameters for different possible isomers or conformers, it is possible to aid in the structural elucidation of the compound in solution. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for the calculation of NMR parameters. stackexchange.comnmrdb.org

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for N-methyldiethanolammonium in D₂O

| Proton | Calculated (ppm) | Experimental (ppm) |

| -CH₃ | 2.85 | 2.82 |

| -CH₂-N- | 3.40 | 3.38 |

| -CH₂-O- | 3.95 | 3.92 |

| -OH | 4.80 | 4.78 |

Note: This table is illustrative and contains hypothetical data that would be expected from a computational NMR prediction study.

Theoretical NMR Chemical Shifts and Coupling Constants

No specific studies presenting calculated or theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound were identified. Such theoretical data, typically generated using methods like DFT, would be invaluable for the precise structural elucidation and confirmation of the compound in various environments. While experimental 1H NMR data for the free base, N-methyldiethanolamine, exists, a corresponding theoretical treatment for the hydrochloride salt is not documented in the reviewed literature. chemicalbook.com

Vibrational Frequency Calculations and Spectral Interpretation

Detailed vibrational frequency calculations and the corresponding spectral interpretation for this compound are not present in the available scientific literature. Theoretical vibrational analysis, often performed using quantum chemical calculations, is a powerful tool for understanding the molecular structure and bonding of a compound by assigning calculated vibrational modes to experimentally observed infrared and Raman spectra. For related compounds such as diethanolamine (B148213), such theoretical studies have been successfully conducted, but not for the specific subject of this article. researchgate.net

Structure-Property Relationship Elucidation through Theoretical Frameworks

While the general structure-property relationships of alkanolamines are qualitatively understood, specific quantitative elucidation for this compound using theoretical frameworks is not documented. Such studies would involve correlating computed molecular descriptors with experimentally observed physical and chemical properties to build predictive models.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties and Coordination Modes of 2,2'-(Methylimino)bisethanol Hydrochloride

2,2'-(Methylimino)bisethanol is a potentially tridentate ligand, capable of coordinating to a metal center through the nitrogen atom and the oxygen atoms of the two hydroxyl groups. This tripodal arrangement makes it an effective chelating agent, forming stable five-membered rings upon coordination, which enhances the thermodynamic stability of the resulting metal complexes.

The ligand can exhibit different denticities depending on the reaction conditions, the nature of the metal ion, and the steric environment. It can act as a:

Tridentate (N,O,O') ligand: This is the most common coordination mode, where all three donor atoms bind to a single metal center, forming a stable chelate.

Bidentate (N,O or O,O') ligand: In some cases, only the nitrogen and one oxygen, or the two oxygen atoms, are involved in coordination to a single metal center.

Monodentate (N or O) ligand: Less commonly, it may coordinate through either the nitrogen or one of the oxygen atoms.

Bridging ligand: The alkoxide arms of the deprotonated ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers.

The coordination behavior of 2,2'-(Methylimino)bisethanol is profoundly influenced by its protonation state. It can exist in several forms:

Neutral form (H₂mdea): As a neutral molecule, it can coordinate to metal centers, typically acting as a tridentate ligand. An example is the one-dimensional coordination polymer [Sr(ib)₂(H₂mdea)]n, where the fully protonated H₂mdea ligand coordinates to the strontium(II) ion. iucr.org In this neutral form, the hydroxyl groups coordinate as neutral donors.

Mono-deprotonated form (Hmdea⁻): With the loss of one proton from one of the hydroxyl groups, the ligand becomes a monoanionic, tridentate ligand. This deprotonation enhances the donor ability of the resulting alkoxide oxygen, leading to stronger metal-oxygen bonds.

Di-deprotonated form (mdea²⁻): When both hydroxyl groups are deprotonated, the ligand becomes a dianionic, tridentate ligand (mdea²⁻). This form is a powerful chelating and bridging ligand, capable of forming highly stable and often polynuclear metal complexes. The two alkoxide arms can effectively bridge multiple metal centers, leading to the formation of large clusters. For instance, in heterometallic Fe₆Ln₄ clusters, the mdea²⁻ unit acts as a crucial building block. researchgate.net

The hydrochloride salt, this compound ([H₂mdea]Cl), implies that the tertiary amine is protonated ([CH₃NH(C₂H₄OH)₂]⁺). This protonation of the nitrogen atom prevents it from acting as a donor atom in coordination. In this state, the ligand can only coordinate through the oxygen atoms of the hydroxyl groups, likely acting as a bidentate O,O'-chelating ligand or a bridging ligand. However, in the presence of a base, the proton can be removed, allowing the nitrogen to participate in coordination.

A notable example illustrating the concurrent coordination of different protonation states is the heterometal Cu(II)/Cr(III) complex, [Cr(μ-mdea)Cu(μ-Hmdea)(NCS)₂H₂O]. dicp.ac.cn In this complex, one MDEA molecule is di-deprotonated (mdea²⁻) and the other is mono-deprotonated (Hmdea⁻), both acting as tridentate and bridging ligands between the copper and chromium centers. dicp.ac.cn This demonstrates that the degree of deprotonation can be controlled to fine-tune the resulting complex's structure and properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of 2,2'-(Methylimino)bisethanol are typically synthesized by reacting the ligand (or its salt) with a metal salt in a suitable solvent. The choice of solvent, temperature, pH, and the metal-to-ligand ratio can influence the stoichiometry and structure of the final product.

A vast number of complexes with transition metals have been synthesized and characterized. The ability of the deprotonated ligand to act as a bridging moiety has led to the formation of large, polynuclear clusters.

Iron (Fe): The complexation of MDEA with iron(III) salts can result in the formation of very large clusters. For example, a {Fe₂₂} cluster with the formula [Fe₂₂O₁₄(OH)₃(O₂CMe)₂₁(mdea)₆] has been reported, which at the time was the largest homometallic iron cluster known. researchgate.net

Nickel (Ni): Similar to iron, MDEA can form high-nuclearity clusters with nickel(II), such as a {Ni₂₄} cluster formulated as [Ni₂₄(O₂CMe)₄₂(mdea)₆(EtOH)₆]. researchgate.net In this structure, the nickel atoms exhibit distorted octahedral geometry. researchgate.net

Copper (Cu) and Chromium (Cr): A heterometallic Cu(II)/Cr(III) complex, [Cr(μ-mdea)Cu(μ-Hmdea)(NCS)₂H₂O], has been synthesized. dicp.ac.cn The crystal structure reveals a binuclear core with the two metal centers bridged by the oxygen atoms of both a di-deprotonated and a mono-deprotonated MDEA ligand. dicp.ac.cn The copper ion is in a distorted square-pyramidal environment, while the chromium ion has a distorted octahedral geometry. dicp.ac.cn

Titanium (Ti): MDEA reacts with titanium isopropoxide to form a dititanium complex, [Ti₂(μ₂-(OCH₂CH₂)₂NCH₃)(μ₂-OPrⁱ)(OPrⁱ)₅]. iucr.org This complex is interesting because its solid-state structure is unsymmetrical, but in solution, it exhibits a time-averaged symmetrical structure due to fluxional processes. iucr.org MDEA also forms complexes with titanium(IV) that act as photosensitive precursors for ferroelectric thin films. rsc.orgrsc.org

| Metal | Complex Formula | Coordination Mode of MDEA | Metal Geometry | Selected Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| Fe(III) | [Fe₂₂O₁₄(OH)₃(O₂CMe)₂₁(mdea)₆] | mdea²⁻ (tridentate, bridging) | Octahedral | N/A | researchgate.net |

| Ni(II) | [Ni₂₄(O₂CMe)₄₂(mdea)₆(EtOH)₆] | mdea²⁻ (tridentate, bridging) | Distorted Octahedral | N/A | researchgate.net |

| Cu(II)/Cr(III) | [Cr(μ-mdea)Cu(μ-Hmdea)(NCS)₂H₂O] | mdea²⁻ and Hmdea⁻ (tridentate, bridging) | Cu: Distorted Square Pyramidal, Cr: Distorted Octahedral | Cu-O: 1.933-1.992, Cu-N(amine): 2.039, Cr-O: 1.96-1.98, Cr-N(amine): 2.08 | dicp.ac.cn |

| Ti(IV) | [Ti₂(μ₂-mdea)(μ₂-OPrⁱ)(OPrⁱ)₅] | mdea²⁻ (tridentate, bridging) | Octahedral | Ti-N: ~2.33, Ti-O(alkoxide): ~1.82-2.12 | iucr.org |

2,2'-(Methylimino)bisethanol also forms stable complexes with a variety of main group elements.

Lead (Pb): MDEA reacts with lead acetate (B1210297) to form Pb(II)-MDEA complexes. rsc.orgrsc.org These complexes have been utilized as photosensitive precursors for the low-temperature preparation of ferroelectric PbTiO₃ thin films. rsc.orgrsc.org

Strontium (Sr): A one-dimensional coordination polymer, [Sr(ib)₂(H₂mdea)]n (where ib is isobutyrate), has been synthesized. iucr.org In this complex, the MDEA is in its neutral, fully protonated form and acts as a tridentate (O,N,O') ligand. The strontium ion is nine-coordinate with a NO₈ coordination environment. iucr.org

Bismuth (Bi): A UV-absorber charge transfer complex between Bi(III) and MDEA has been synthesized in solution. researchgate.net This complex serves as a low-temperature precursor for bismuth-based oxide thin films. researchgate.net In another study, a dimeric bismuth complex, [Bi₂(mdea)₂(mdeaH)₂], was characterized, where the bismuth is pseudo 7-coordinate. iucr.org

Aluminum (Al): MDEA has been used as a structure-directing agent in the synthesis of aluminophosphate-based molecular sieves, such as SAPO-34 and AlPO-9, indicating its interaction with aluminum centers during the formation of these materials. dicp.ac.cn

| Element | Complex/Material | Coordination Mode of MDEA | Application/Feature | Reference |

|---|---|---|---|---|

| Pb(II) | Pb(II)-MDEA complex | Tridentate | Precursor for PbTiO₃ thin films | rsc.orgrsc.org |

| Sr(II) | [Sr(ib)₂(H₂mdea)]n | H₂mdea (neutral, tridentate) | 1D Coordination Polymer | iucr.org |

| Bi(III) | [Bi₂(mdea)₂(mdeaH)₂] | mdea²⁻ and mdeaH⁻ | Precursor for Bi-based oxides | iucr.orgresearchgate.net |

| Al(III) | Aluminophosphate molecular sieves | Structure-directing agent | Synthesis of microporous materials | dicp.ac.cn |

The characterization of metal complexes of 2,2'-(Methylimino)bisethanol is accomplished through a combination of solid-state and solution-phase techniques.

Solid-State Studies: Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of these complexes in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions. The crystal structures of the aforementioned Cu/Cr heterometallic complex, the dititanium complex, and the strontium coordination polymer have all been determined by this method. iucr.orgdicp.ac.cn

Solution-Phase Studies: In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for understanding the structure and dynamics of these complexes. For diamagnetic complexes, ¹H and ¹³C NMR can provide information about the symmetry of the complex in solution and can be used to study ligand exchange processes. For instance, variable-temperature NMR studies of the dititanium complex [Ti₂(μ₂-mdea)(μ₂-OPrⁱ)(OPrⁱ)₅] demonstrated that the two titanium environments, which are distinct in the solid-state, become equivalent in solution at room temperature due to a rapid fluxional process. iucr.org This highlights that the solid-state structure does not always represent the species present in solution.

Other solution-based techniques like UV-Vis spectroscopy can be used to study the electronic properties of the complexes, such as the ligand-to-metal or metal-to-ligand charge transfer bands observed in the Ti(IV) and Pb(II) complexes of MDEA. rsc.orgrsc.org

Spectroscopic and Magnetic Properties of Metal-2,2'-(Methylimino)bisethanol Complexes

The study of the spectroscopic and magnetic properties of metal complexes provides deep insights into their electronic structure, geometry, and the nature of the metal-ligand bonding. For complexes of 2,2'-(Methylimino)bisethanol (MDEA), these properties are influenced by the coordination environment created by the tridentate N,O,O-donor ligand around the central metal ion.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique to probe the electronic transitions within a metal complex. The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or involves the transfer of electrons between the metal and the ligand (charge-transfer bands).

For transition metal complexes of MDEA, the observed electronic spectra are characteristic of the metal ion and its coordination geometry. In the case of d-d transitions, the energy and intensity of the absorption bands are dictated by the ligand field splitting (10Dq), which for MDEA complexes is influenced by the nature of the metal and any co-ligands present.

In some instances, particularly with metal ions that are easily oxidized or reduced, charge-transfer bands can dominate the spectrum. For example, in complexes of MDEA with lead(II) (a d¹⁰ ion) and titanium(IV) (a d⁰ ion), the significant UV absorption is attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), respectively. rsc.org

While specific UV-Vis data for a wide range of simple MDEA complexes is scarce in the literature, studies on related nickel(II) complexes with tripodal bis(oxime)amine ligands show that the ligand field strength (10Dq) varies depending on the nature of the third donor arm of the ligand, following the order: alkyl/aryl < amide < carboxylate < alcohol < pyridyl < oxime. researchgate.net This suggests that in mixed-ligand complexes of MDEA, the co-ligand would significantly influence the position of the UV-Vis absorption bands.

Table 1: Representative UV-Vis Absorption Data for Related Ni(II) Complexes

| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| Ni(trien)(en)₂ | 340, 543 | 42, 14 | d-d transitions | nih.gov |

| [Ni(HL)]·2(SCN) (HL = Schiff base) | 430, 672 | - | d-d transitions | mdpi.com |

| [Ni(II)-2L] (L = unsymmetrical Schiff base) | 327, 428 | 24100, - | n→π*, d-d | mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying metal complexes with unpaired electrons (paramagnetic centers). The EPR spectrum provides information about the electronic ground state, the symmetry of the coordination environment, and the nature of the covalent interaction between the metal ion and the ligand donor atoms through the analysis of g-values and hyperfine coupling constants.

For paramagnetic complexes of MDEA, such as those with Cu(II) (d⁹), the EPR spectrum is expected to be anisotropic in the solid state or frozen solution, characterized by different g-values along different molecular axes (gₓ, gᵧ, g₂). For a d⁹ ion in an elongated octahedral or square pyramidal geometry, the unpaired electron resides in the dₓ²-ᵧ² orbital, leading to a g-tensor with g₂ > gₓ ≈ gᵧ > 2.0023.

The interaction of the unpaired electron with the nuclear spin of the metal (e.g., ⁶³Cu and ⁶⁵Cu, both with I = 3/2) leads to hyperfine splitting of the EPR signal, providing further insight into the electronic structure. Additionally, superhyperfine splitting can arise from the interaction with the nuclear spins of the donor atoms of the MDEA ligand (¹⁴N, I = 1), which can confirm the coordination of the nitrogen atom to the metal center.

While specific EPR data for simple MDEA complexes are not widely reported, studies on copper(II) complexes with the related ligand diethanolamine (B148213) have shown the utility of EPR in characterizing the coordination environment. semanticscholar.org

Table 2: Illustrative EPR Parameters for Cu(II) Complexes with N,O-Donor Ligands

This table provides representative EPR data for Cu(II) complexes with other N,O-donor ligands to illustrate typical parameters, due to the lack of specific data for MDEA complexes.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide a direct probe of the number of unpaired electrons in a metal complex and can thus be used to determine the spin state of the metal ion. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is compared to the theoretical spin-only value (μ_so = √[n(n+2)], where n is the number of unpaired electrons).

For high-spin octahedral Ni(II) (d⁸, n=2) complexes of MDEA, the magnetic moment is expected to be in the range of 2.9-3.4 B.M., while for high-spin octahedral Co(II) (d⁷, n=3) complexes, it is typically in the range of 4.3-5.2 B.M. Deviations from the spin-only value can be attributed to orbital contributions to the magnetic moment.

Research on the complexation of MDEA with Fe(III) and Ni(II) has led to the formation of large polynuclear clusters, such as a {Fe₂₂} and a {Ni₂₄} cluster. The magnetic properties of these clusters were studied, revealing interesting magnetic behaviors arising from the interactions between the multiple metal centers bridged by MDEA and other ligands. psu.edu

Table 3: Typical Magnetic Moments for High-Spin First-Row Transition Metal Complexes

| Metal Ion | d-electron count | Spin State | Theoretical μ_so (B.M.) | Observed μ_eff (B.M.) Range |

| Cr³⁺ | d³ | High-spin | 3.87 | 3.70 - 3.95 |

| Mn²⁺ | d⁵ | High-spin | 5.92 | 5.65 - 6.10 |

| Fe³⁺ | d⁵ | High-spin | 5.92 | 5.70 - 6.00 |

| Fe²⁺ | d⁶ | High-spin | 4.90 | 5.00 - 5.60 |

| Co²⁺ | d⁷ | High-spin | 3.87 | 4.30 - 5.20 |

| Ni²⁺ | d⁸ | High-spin | 2.83 | 2.90 - 3.40 |

| Cu²⁺ | d⁹ | High-spin | 1.73 | 1.70 - 2.20 |

This table provides general ranges for magnetic moments of common transition metal ions to serve as a reference. researchgate.netresearchgate.netlibretexts.orgdalalinstitute.com

Structural Analysis of Coordination Compounds

X-ray Crystallographic Determination of Complex Structures

In its deprotonated form, 2,2'-(Methylimino)bisethanol acts as a tridentate ligand, coordinating to a metal center through the nitrogen atom and the two hydroxyl oxygen atoms. This typically results in the formation of two five-membered chelate rings.

A notable example is the crystal structure of a heterometallic Cu(II)/Cr(III) complex, [Cr(μ-mdea)Cu(μ-Hmdea)(NCS)₂H₂O]. In this complex, the MDEA ligands bridge the two different metal centers. The copper(II) ion adopts a distorted square-pyramidal geometry, while the chromium(III) ion is in a distorted octahedral environment. The Cu-N and Cu-O bond lengths are typical for such complexes.

While a wide range of crystal structures for simple MDEA complexes are not available, studies on related ligands provide insight into the expected structural features. For instance, a nickel(II) complex with a tridentate Schiff base ligand derived from a substituted salicylaldehyde (B1680747) and N,N-dimethyl-1,3-propanediamine shows a distorted fac-octahedral geometry. semanticscholar.org Similarly, a mononuclear cobalt(II) complex with a tetradentate N₂O₂ donor ligand adopts an octahedral geometry. researchgate.net

Table 4: Selected Crystallographic Data for a Heterometallic MDEA Complex

| Parameter | Value |

| Compound | [Cr(μ-mdea)Cu(μ-Hmdea)(NCS)₂H₂O] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cu(II) Coordination Geometry | Distorted square-pyramidal |

| Cr(III) Coordination Geometry | Distorted octahedral |

| Cu···Cr distance (Å) | 2.998(1) |

Theoretical Modeling of Metal-Ligand Bonding

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and to provide a deeper understanding of the electronic structure and bonding in metal complexes. rsc.orgresearchgate.netuitm.edu.mymdpi.com These methods can be used to:

Optimize the geometry of the complex and compare it with the experimental X-ray structure.

Calculate vibrational frequencies and compare them with experimental IR and Raman spectra.

Predict electronic transitions and compare them with UV-Vis spectra.

Analyze the nature of the metal-ligand bond in terms of its covalent and ionic character using tools like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

For MDEA complexes, DFT calculations could be employed to understand the preference for certain coordination geometries, the electronic factors influencing the spectroscopic and magnetic properties, and the reactivity of the complexes. While specific DFT studies on simple MDEA complexes are not prevalent in the literature, the application of these methods to related systems has proven to be a valuable tool in coordination chemistry.

Reactivity and Stability of Metal Complexes under Varied Conditions

The reactivity and stability of metal complexes formed with 2,2'-(Methylimino)bisethanol, also known as N-methyldiethanolamine (MDEA), are crucial for their application in various fields, including catalysis, materials science, and analytical chemistry. atamanchemicals.com The stability of these complexes is typically discussed in terms of thermodynamic and kinetic stability. Thermodynamic stability refers to the extent to which the complex will form and persist at equilibrium, often quantified by stability constants (K) or their logarithms (log K). Kinetic stability, on the other hand, pertains to the rate at which the complex undergoes reactions, such as ligand substitution or redox processes, and is described by terms like 'labile' (fast reactions) or 'inert' (slow reactions). cbpbu.ac.inuvic.ca

The stability and reactivity of MDEA-metal complexes are significantly influenced by a range of experimental conditions, including temperature, pH, and the nature of the solvent.

Influence of Temperature

Temperature has a profound effect on both the thermodynamic and kinetic stability of metal complexes. The stability constants of complexes are temperature-dependent, and this relationship can be used to determine the thermodynamic parameters of complex formation, namely the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Generally, the stability of metal complexes decreases with increasing temperature, which is often indicative of an exothermic complexation process (negative ΔH). irjet.net This is because the energy input at higher temperatures can overcome the bond energies within the complex, leading to dissociation.

For instance, studies on the thermal degradation of MDEA in the presence of various metals are relevant to the high-temperature stability of its complexes. While these studies often focus on the degradation of the MDEA molecule itself, they indicate that the presence of metal ions can influence the degradation pathways and rates. dow.commdpi.com For example, at elevated temperatures (e.g., ≥373 K), MDEA has been observed to be more susceptible to oxidative degradation than other amines like monoethanolamine (MEA) when used alone. dow.com This suggests that the MDEA-metal complexes may also exhibit limited stability at high temperatures. The formation of heat-stable salts during the thermal degradation of MDEA solutions further highlights the complex reactivity under these conditions.

The following interactive table illustrates how thermodynamic parameters for a hypothetical MDEA-metal complex might be presented.

| Temperature (°C) | Stability Constant (log K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 20 | 5.8 | -32.9 | -25.0 | 26.8 |

| 30 | 5.5 | -32.1 | -25.0 | 23.4 |

| 40 | 5.2 | -31.3 | -25.0 | 20.1 |

| 50 | 4.9 | -30.5 | -25.0 | 16.8 |

| Note: Data in this table is illustrative and intended to demonstrate the typical relationship between temperature and thermodynamic parameters for metal complex stability. |

Influence of pH

The pH of the solution is a critical factor governing the stability of MDEA-metal complexes. The MDEA ligand has a tertiary amine group and two hydroxyl groups, and the protonation state of these groups is pH-dependent. At low pH, the amine group will be protonated, which can hinder its ability to coordinate with a metal ion. As the pH increases, the amine group deprotonates, making the lone pair of electrons available for coordination.

Potentiometric studies are commonly employed to determine the stability constants of metal complexes at different pH values. uvic.caresearchgate.netiu.edu.sascirp.org These studies typically show that the stability of the complexes increases with increasing pH up to a certain point. However, at very high pH values, the formation of metal-hydroxo complexes can compete with the formation of the MDEA-metal complex, potentially leading to a decrease in the concentration of the desired complex or the formation of mixed-ligand hydroxo complexes. numberanalytics.com The formation of various complex species such as [M(HL)], [ML], and [M(OH)L] at different pH ranges has been observed for similar ligands. iu.edu.sa

An illustrative example of how pH can affect the stability constant of a metal complex is shown in the table below.

| pH | Stability Constant (log K) |

| 4 | 3.5 |

| 6 | 5.0 |

| 8 | 5.8 |

| 10 | 5.2 (due to hydrolysis) |

| Note: This table provides a hypothetical representation of the effect of pH on the stability of a metal-MDEA complex. |

Influence of Solvent

The solvent in which the complexation reaction occurs can significantly impact the stability and reactivity of the resulting metal complexes. atamanchemicals.com Solvents can influence the solvation of the metal ion and the ligand, which in turn affects the thermodynamics of complex formation. In polar solvents like water, both the metal ions and the MDEA ligand are well-solvated. The formation of the complex requires the desolvation of both species, which can be an energetically demanding process.

The use of mixed solvent systems, such as water-dioxane or water-ethanol mixtures, can alter the dielectric constant of the medium and the solvation properties, thereby influencing the stability constants of the complexes. core.ac.uk Studies on related systems have shown that the stability of complexes can vary significantly with changes in the solvent composition. researchgate.net For instance, the formation of lead and titanium complexes with MDEA has been achieved through a sol-gel synthetic route, highlighting the role of the solvent system in directing the synthesis of specific metal-organic frameworks. rsc.org The high polarity and hydrogen bonding capability of MDEA also make it a good solvent for various polar and ionic compounds, which can influence its complexation behavior. atamanchemicals.com

The following table demonstrates how the stability constant of a hypothetical metal-MDEA complex might vary in different solvent systems.

| Solvent System (v/v) | Dielectric Constant | Stability Constant (log K) |

| 100% Water | 78.5 | 5.8 |

| 50% Ethanol (B145695)/Water | 55.3 | 6.2 |

| 70% Dioxane/Water | 27.4 | 6.9 |

| 100% Acetonitrile (B52724) | 37.5 | 7.5 |

| Note: This table is a conceptual representation of how solvent polarity can influence complex stability. |

Chemical Reactivity and Mechanistic Pathway Analysis

Acid-Base Equilibria and Protonation Studies

As the hydrochloride salt of N-methyldiethanolamine (MDEA), 2,2'-(Methylimino)bisethanol hydrochloride exists in its protonated form. The equilibrium between the protonated cation and its corresponding free base, MDEA, is a critical determinant of its reactivity. This equilibrium is characterized by the acid dissociation constant (pKa).

The pKa value for the conjugate acid of N-methyldiethanolamine (MDEAH⁺) has been determined through various experimental methods, including potentiometric titration and electromotive force measurements. This value is crucial for understanding the pH-dependent behavior of the compound in aqueous solutions. The dissociation of the protonated amine can be represented by the following equilibrium:

CH₃N⁺H(CH₂CH₂OH)₂ ⇌ CH₃N(CH₂CH₂OH)₂ + H⁺

The pKa is a measure of the tendency of the protonated amine to release a proton. A commonly cited pKa value for MDEAH⁺ at or near room temperature is approximately 8.52. nih.govutexas.eduaiche.org However, the dissociation constant is temperature-dependent. A study by Pérez-Salado Kamps and Maurer determined the temperature dependence of the dissociation constant (K) for protonated MDEA in aqueous solutions from 278 K to 368 K, which can be described by the equation:

ln K = [-819.7 / (T/K)] - 79.474 + 10.9756 ln(T/K) utexas.edu

This relationship allows for the calculation of the pKa at various temperatures, which is essential for applications under non-ambient conditions.

Table 1: Dissociation Constants (pKa) of Protonated 2,2'-(Methylimino)bisethanol at Various Temperatures

| Temperature (°C) | Temperature (K) | pKa |

|---|---|---|

| 25 | 298.15 | 8.52 |

| 40 | 313.15 | 8.23 |

| 60 | 333.15 | 7.89 |

| 80 | 353.15 | 7.58 |

| 100 | 373.15 | 7.30 |

Note: pKa values other than at 25°C are calculated based on the equation from Pérez-Salado Kamps and Maurer (1996) and may vary depending on ionic strength and specific experimental conditions.

A speciation diagram provides a visual representation of the relative concentrations of the protonated (CH₃N⁺H(CH₂CH₂OH)₂) and deprotonated (CH₃N(CH₂CH₂OH)₂) forms of the amine as a function of pH. The Henderson-Hasselbalch equation can be used to describe this relationship:

pH = pKa + log ( [CH₃N(CH₂CH₂OH)₂] / [CH₃N⁺H(CH₂CH₂OH)₂] )

From this equation, it can be deduced that:

At a pH equal to the pKa (approximately 8.52 at 25°C), the concentrations of the protonated and deprotonated species are equal.

At pH values significantly below the pKa, the protonated form, this compound, is the predominant species.

At pH values significantly above the pKa, the deprotonated (free amine) form, N-methyldiethanolamine, is the dominant species.

Nucleophilic and Electrophilic Reactivity Patterns

The chemical reactivity of 2,2'-(Methylimino)bisethanol is characterized by the nucleophilic nature of both the nitrogen and oxygen atoms. The protonation state of the amine significantly influences its nucleophilicity.

The nitrogen atom in N-methyldiethanolamine possesses a lone pair of electrons, making it a nucleophilic center. atamanchemicals.com However, in the hydrochloride salt, this lone pair is protonated, which significantly reduces its nucleophilicity. For the nitrogen to act as a nucleophile, the solution's pH must be raised to a level where a significant concentration of the deprotonated free amine exists.

Once deprotonated, the tertiary amine can participate in nucleophilic substitution reactions, particularly Sₙ2 reactions, with suitable electrophiles such as alkyl halides. researchgate.netreddit.com These reactions lead to the formation of quaternary ammonium (B1175870) salts.

The two hydroxyl groups in 2,2'-(Methylimino)bisethanol also contain lone pairs of electrons on the oxygen atoms, rendering them nucleophilic. These hydroxyl groups can undergo reactions typical of primary alcohols.

One of the most notable reactions is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. atamanchemicals.com This reaction is often catalyzed by an acid. The compound can also participate in transesterification reactions. atamanchemicals.com Furthermore, under appropriate conditions, the hydroxyl groups can undergo etherification reactions, although specific examples involving this compound are less commonly detailed in the general literature. The reactivity of the hydroxyl groups allows for the synthesis of a variety of derivatives with applications in different chemical fields.

Hydrolytic and Oxidative Degradation Pathways

2,2'-(Methylimino)bisethanol can undergo degradation through several pathways, primarily hydrolysis and oxidation, especially under conditions of elevated temperature and in the presence of certain chemical species.

Hydrolytic degradation of the free amine form is generally considered to be slow under typical conditions. However, at elevated temperatures, thermal degradation can occur. Studies have shown that the thermal degradation of N-methyldiethanolamine can be modeled as a first-order reaction with respect to the protonated amine concentration. researchgate.netreddit.com The activation energy for this process has been estimated, indicating a significant temperature dependence. researchgate.net One of the major thermal degradation pathways involves Sₙ2 substitution reactions, leading to the formation of diethanolamine (B148213) (DEA) and methylaminoethanol (MAE). researchgate.netreddit.com

Oxidative degradation is a more significant pathway, particularly in industrial applications where the compound may be exposed to oxygen at elevated temperatures. The presence of dissolved oxygen significantly increases the rate of degradation. researchgate.net The oxidative degradation of MDEA leads to a complex mixture of products.

Key oxidative degradation products that have been identified include:

Simpler amines: Monoethanolamine (MEA), diethanolamine (DEA), and methylaminoethanol (MAE). nih.gov

Amino acids: Bicine (B94160) (N,N-bis(2-hydroxyethyl)glycine) and hydroxyethyl (B10761427) sarcosine (B1681465) (HES). The formation of these amino acids is linked to the oxidation of the intermediate degradation products DEA and MAE, respectively. researchgate.net

Other oxygenated compounds: Formyl amides of MAE and DEA, as well as stable salts like formate (B1220265), glycolate, acetate (B1210297), and oxalate. nih.gov

The mechanism of oxidative degradation is believed to proceed through radical intermediates. The reaction can be initiated by the abstraction of a hydrogen atom, often facilitated by hydroxyl radicals in advanced oxidation processes. researchgate.net For instance, one proposed mechanism for the formation of bicine involves the initial degradation of MDEA to DEA, which then reacts with aldehydes (also formed during degradation) and is subsequently oxidized. utexas.eduresearchgate.net

Table 2: Major Degradation Products of 2,2'-(Methylimino)bisethanol

| Degradation Pathway | Major Products |

|---|---|

| Thermal Degradation | Diethanolamine (DEA), Methylaminoethanol (MAE) |

Mechanism of Hydrolysis under Acidic and Basic Conditions

The hydrolysis of 2,2'-(Methylimino)bisethanol involves the cleavage of its carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds. The stability of these bonds generally makes the compound resistant to hydrolysis under neutral conditions. However, under acidic or basic catalysis, cleavage can be induced.

Acidic Conditions:

Under acidic conditions, the ether linkages of the ethanol (B145695) groups are unlikely to be the primary site of hydrolytic cleavage, as ether cleavage typically requires harsh conditions and strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The C-N bond is also generally stable. However, prolonged heating in strong acid could potentially lead to degradation. The primary reaction in acidic solution is the protonation of the tertiary amine, which is already the case in the hydrochloride salt. This protonated form is largely stable against further hydrolysis of the C-N bond. If cleavage were to occur, it would likely proceed through a mechanism involving protonation of a hydroxyl group, followed by nucleophilic attack by water on the adjacent carbon, leading to the elimination of N-methyldiethanolamine. However, this is not a facile process.

Basic Conditions:

Under basic conditions, the hydroxyl groups can be deprotonated to form alkoxides. However, this does not typically lead to C-O or C-N bond cleavage in the absence of other reagents. The tertiary amine is unprotonated and acts as a weak base. Similar to acidic conditions, the C-N and C-O bonds are generally stable, and significant hydrolysis is not expected under typical basic conditions.

Oxidative Transformation Pathways

The oxidative degradation of N-methyldiethanolamine (MDEA), the parent compound of this compound, has been studied, particularly in the context of its use in industrial gas treating. The presence of oxygen, especially at elevated temperatures, can lead to a complex series of reactions and the formation of various degradation products. wikipedia.org

The proposed mechanism for oxidative degradation often involves radical chain reactions. The initiation step is thought to be the abstraction of a hydrogen atom from a carbon atom alpha to the nitrogen or oxygen. This can be facilitated by the presence of metal ions which can act as catalysts. mdpi.com The resulting carbon-centered radical can then react with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another MDEA molecule, propagating the chain reaction.

The degradation pathways can lead to the cleavage of C-N and C-C bonds, resulting in a variety of products. Some of the major identified oxidative degradation products of MDEA are presented in the table below. wikipedia.orgutexas.edu

| Degradation Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Diethanolamine (DEA) | C4H11NO2 | Cleavage of the N-methyl bond. |

| Methylaminoethanol (MAE) | C3H9NO | Cleavage of one N-ethanol bond. |

| Bicine | C6H13NO4 | Oxidation of the ethanol groups of DEA. |

| Hydroxyethyl sarcosine (HES) | C5H11NO3 | Oxidation of the ethanol group of MAE. |

| Formic acid | CH2O2 | Further oxidation of degradation products. |

| Acetic acid | C2H4O2 | Further oxidation of degradation products. |

The formation of these products indicates that the oxidative degradation of MDEA proceeds through multiple pathways, including demethylation, de-ethanolation, and oxidation of the alcohol groups to carboxylic acids.

Derivatization Reactions for Functional Group Modification

The hydroxyl and amino functionalities of 2,2'-(Methylimino)bisethanol allow for a variety of derivatization reactions to modify its properties.

Esterification of Hydroxyl Groups

The two primary hydroxyl groups of 2,2'-(Methylimino)bisethanol can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters.

With Carboxylic Acids (Fischer Esterification):

The reaction with a carboxylic acid is typically carried out in the presence of an acid catalyst and often with the removal of water to drive the equilibrium towards the ester product. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic. The alcohol (a hydroxyl group of 2,2'-(Methylimino)bisethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Given that the starting material is a hydrochloride salt, the tertiary amine is protonated, which may influence the reaction kinetics.

With Acyl Chlorides:

Esterification with acyl chlorides is generally more rapid and does not require an acid catalyst. savemyexams.comchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester. A base is often added to neutralize the HCl byproduct. In the case of this compound, the protonated amine may react with the generated HCl.

Amine Derivatization Reactions

The tertiary amine group of 2,2'-(Methylimino)bisethanol can also undergo derivatization reactions.

Alkylation:

As a tertiary amine, it can react with alkyl halides in a nucleophilic substitution reaction (S_N2) to form a quaternary ammonium salt. masterorganicchemistry.comfishersci.co.uk This reaction, known as quaternization, involves the attack of the lone pair of electrons on the nitrogen atom on the electrophilic carbon of the alkyl halide, with the halide acting as the leaving group. The rate of this reaction is influenced by the steric hindrance around the nitrogen and the nature of the alkyl halide.

Acylation:

While tertiary amines cannot form amides in the same way as primary and secondary amines, they can react with acyl chlorides. The initial reaction would be a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride to form an acylammonium salt. chemguide.co.uk This intermediate can be reactive and may participate in subsequent reactions.

Kinetic and Thermodynamic Analysis of Selected Reactions

Quantitative kinetic and thermodynamic data for the specific reactions of this compound are not extensively available in the literature. Much of the existing data for N-methyldiethanolamine pertains to its use in CO2 capture systems. However, some general principles and data from related studies can provide insight.

Oxidative and Thermal Degradation:

The thermal degradation of N-methyldiethanolamine has been found to be first-order with respect to the amine concentration. aip.orgresearchgate.net The activation energy for the thermal degradation of a 7 m MDEA/2 m piperazine (B1678402) solution was estimated to be 104 kJ/mol. utexas.edu The rate of degradation is significantly influenced by temperature, with higher temperatures leading to faster degradation. epa.gov

The table below summarizes some kinetic parameters for the thermal degradation of related amines.

| Amine | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|

| N-methyldiethanolamine (in MDEA/PZ blend) | 104 | utexas.edu |

| Monoethanolamine (MEA) | 125-175 | epa.gov |

| Diethanolamine (DEA) | 110-150 | epa.gov |

Esterification:

The thermodynamics of esterification reactions are generally characterized by a small equilibrium constant, indicating that the reaction is reversible and does not go to completion under standard conditions. researchgate.net The enthalpy of esterification is typically slightly exothermic. For example, the enthalpy change for the esterification of levulinic acid with 1-butene (B85601) was estimated to be -32.9 ± 1.6 kJ/mol. acs.org The kinetics of esterification are dependent on the structure of the alcohol and carboxylic acid, the catalyst used, and the reaction temperature. znaturforsch.comresearchgate.net

Environmental Transformation and Degradation Pathways

Biodegradation Studies in Environmental Compartments

The aerobic biodegradability of MDEA has been a subject of investigation, with results indicating that the process is highly dependent on the experimental conditions and microbial adaptation. In standardized batch tests lasting 28 days, MDEA solution was found to be non-biodegradable. nih.govscience.gov However, in continuous flow experiments where microorganisms have a prolonged period to adapt, the biodegradation of MDEA exceeded 96%, as measured by Total Organic Carbon (TOC). nih.govscience.gov This suggests that while MDEA may be resistant to rapid degradation, it is inherently biodegradable by acclimated microbial populations. ashland.comnih.gov